
m-PEG10-Tos
Übersicht
Beschreibung
m-PEG10-Tos (CAS: 211859-75-5) is a methoxy-terminated polyethylene glycol (PEG) derivative functionalized with a p-toluenesulfonyl (tosyl) group. Its molecular formula is C₂₆H₄₆O₁₂S, with a molecular weight of 582.7 g/mol . The compound consists of a 10-unit PEG chain (PEG10) and a tosyl group, which serves as an excellent leaving group in nucleophilic substitution reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
The synthesis of m-PEG10-Tos involves two primary steps: (1) preparation of monomethoxy-terminated PEG10 (m-PEG10-OH) and (2) tosylation of the terminal hydroxyl group.
Synthesis of m-PEG10-OH
Monomethoxy-PEG10 is synthesized via anionic ring-opening polymerization of ethylene oxide initiated by methoxide ions. The reaction is conducted under anhydrous conditions using a catalyst such as potassium tert-butoxide. The molecular weight is controlled by the monomer-to-initiator ratio, yielding a polymer with an average of 10 ethylene oxide units .
Tosylation of m-PEG10-OH
The terminal hydroxyl group of m-PEG10-OH is converted to a tosylate through reaction with p-toluenesulfonyl chloride (TsCl) . This step is typically performed in dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine (TEA) or pyridine to neutralize HCl byproducts .
Reaction Conditions:
-
Molar Ratio: 1:1.2 (m-PEG10-OH : TsCl)
-
Temperature: 0–5°C (to minimize side reactions)
-
Time: 12–24 hours
-
Workup: Precipitation in cold diethyl ether followed by filtration and drying under vacuum.
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents like THF or dichloromethane are preferred due to their ability to dissolve both PEG and TsCl. THF offers better reaction homogeneity, while dichloromethane facilitates easier removal of byproducts .
Base Compatibility
Triethylamine is widely used due to its high efficiency in scavenging HCl. However, pyridine may reduce side reactions like sulfonate ester formation.
Purity Control
The product is purified via silica gel chromatography (eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures. Purity is verified using HPLC (>95%) .
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety. Key considerations include:
-
Temperature Control: Jacketed reactors maintain temperatures below 5°C.
-
Automated Quenching: In-line neutralization systems mitigate risks from excess TsCl.
-
Yield Optimization: Industrial processes achieve yields of 85–90% through precise stoichiometric control .
Analytical Characterization
Post-synthesis analysis ensures compliance with specifications:
Parameter | Method | Specification |
---|---|---|
Molecular Weight | MALDI-TOF MS | 582.7 Da (±5 Da) |
Purity | Reverse-Phase HPLC | ≥95% |
Functional Group | H NMR | δ 2.45 (s, Tosyl CH) |
The H NMR spectrum confirms tosylation via characteristic peaks for the aromatic protons (δ 7.8–7.3 ppm) and methyl group (δ 2.45 ppm) .
Challenges and Mitigation Strategies
Hydrolysis of Tosyl Group
The tosyl group is susceptible to hydrolysis in aqueous environments. Storage at -20°C under inert atmosphere (argon or nitrogen) is critical for long-term stability .
Byproduct Formation
Excess TsCl may lead to di-tosylation. This is mitigated by strict stoichiometric control and gradual reagent addition.
Comparative Analysis with Alternative PEGylation Methods
While This compound is widely used, other PEG derivatives (e.g., NHS esters, maleimides) offer distinct advantages:
Linker Type | Reactivity | Stability |
---|---|---|
Tosylate | Nucleophilic substitution | Moderate (hydrolysis-prone) |
NHS Ester | Acylation | Low (hydrolysis-sensitive) |
Maleimide | Thiol conjugation | High (stable at pH 6.5–7.5) |
Tosylates remain preferred for applications requiring controlled substitution under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: m-PEG10-Tos primarily undergoes nucleophilic substitution reactions due to the presence of the tosyl group, which is a good leaving group .
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Oxidation and Reduction: While this compound is not typically involved in oxidation or reduction reactions, the PEG chain can undergo oxidation under harsh conditions.
Major Products: The major products of nucleophilic substitution reactions involving this compound are the corresponding substituted PEG derivatives, where the tosyl group is replaced by the nucleophile .
Wissenschaftliche Forschungsanwendungen
Key Applications
1. Linker in PROTAC Technology
- Mechanism : m-PEG10-Tos is primarily employed as a linker in proteolysis-targeting chimeras (PROTACs), which are designed to recruit E3 ubiquitin ligases to specific proteins for targeted degradation. This mechanism involves two main steps:
- The terminal functional group binds to the protein of interest (POI) with high affinity.
- The tosyl group facilitates the conjugation of a moiety that recognizes and binds to the E3 ligase, thus promoting ubiquitination and subsequent degradation of the POI by the proteasome.
2. Drug Delivery Systems
- Enhanced Solubility and Stability : The incorporation of this compound into drug formulations enhances solubility and stability, which are critical for effective biological activity. This is particularly valuable in developing therapies for cancer and other diseases where targeted delivery is essential .
- PEGylation : The process of PEGylation involves attaching PEG chains to therapeutic agents to improve their pharmacokinetic properties. This compound can be utilized to create cleavable PEG systems that enhance cellular uptake and endosomal escape, addressing the challenges associated with traditional PEGylation methods .
3. Synthesis of Biologically Active Molecules
- This compound serves as a functional linker in the synthesis of various biologically active molecules, enabling researchers to create complex molecular structures necessary for studying biological interactions and developing new therapeutics.
Comparative Analysis of Related Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
m-PEG8-Tos | Shorter PEG chain | Different solubility and reactivity profiles |
m-PEG9-Tos | Intermediate PEG chain | Balances solubility and reactivity |
m-PEG12-Tos | Longer PEG chain | Increased hydrophilicity but may reduce reactivity |
This compound | Optimal chain length | Provides an ideal balance between solubility and reactivity |
The specific chain length of this compound offers an optimal balance between solubility and reactivity, making it particularly useful for applications requiring both properties.
Case Studies
Case Study 1: PROTAC Development
In a study focusing on cancer treatment, researchers utilized this compound as a linker in PROTACs targeting oncogenic proteins. The resulting PROTACs demonstrated enhanced efficacy in degrading target proteins while minimizing off-target effects, showcasing the potential of this compound in therapeutic applications.
Case Study 2: Gene Delivery Systems
Another study explored the use of this compound in developing multifunctional envelope-type nano devices (MEND) for gene delivery. The incorporation of this compound improved the stability and circulation time of MENDs while facilitating targeted delivery to tumor cells through enhanced permeability and retention effects .
Wirkmechanismus
m-PEG10-Tos exerts its effects primarily through its role as a linker in PROTACs. The tosyl group facilitates the formation of covalent bonds with nucleophiles, allowing the PEG chain to link two ligands. These ligands can then bind to an E3 ubiquitin ligase and a target protein, respectively, leading to the ubiquitination and subsequent degradation of the target protein via the proteasome .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Tos-PEGn-Tos Compounds
Structural and Molecular Variations
Tos-PEG derivatives differ primarily in PEG chain length (n = 2–11), which influences molecular weight, solubility, and steric effects. Below is a comparative table based on data from , and 17:
Compound | CAS Number | Molecular Weight (g/mol) | PEG Chain Length | Key Features |
---|---|---|---|---|
m-PEG2-Tos | 50586-80-6 | 274.33 | 2 | Short chain, high reactivity |
m-PEG4-Tos | 62921-76-0 | 318.38 | 4 | Moderate flexibility |
m-PEG6-Tos | 155887-96-0 | 406.49 | 6 | Balance of solubility and steric bulk |
m-PEG8-Tos | 82217-01-4 | 494.60 | 8 | Enhanced hydrophilicity |
m-PEG10-Tos | 211859-75-5 | 582.70 | 10 | Optimal for PROTACs, high solubility |
m-PEG11-Tos | N/A | 626.76 | 11 | Maximal PEG length, niche applications |
Key Observations :
- Solubility : Longer PEG chains (e.g., this compound) exhibit superior water solubility compared to shorter variants (e.g., m-PEG2-Tos), making them preferable for biological applications .
- Reactivity : Shorter chains (e.g., m-PEG3-Tos) provide faster reaction kinetics due to reduced steric hindrance, while longer chains may slow conjugation .
- Applications : this compound is uniquely suited for PROTACs, whereas shorter analogs (e.g., m-PEG4-Tos) are used in small-molecule drug conjugates .
Comparison with Other Functionalized PEG Derivatives
Beyond Tos-PEGn-Tos analogs, this compound is compared to PEG linkers with distinct functional groups ():
Compound | Functional Group | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
m-PEG10-SH | Thiol (-SH) | 651.04 | Thiol-ene click chemistry |
m-PEG10-amine | Amine (-NH₂) | 1383658-09-0 | Amide bond formation |
m-PEG10-azide | Azide (-N₃) | 2112738-12-0 | Copper-free click chemistry |
m-PEG10-acid | Carboxylic acid | 2409969-94-2 | EDC/NHS coupling |
This compound | Tosyl (-SO₂C₆H₄CH₃) | 582.70 | Nucleophilic substitution |
Critical Insights :
- Tosyl vs. Amine/Azide : Unlike amine/azide linkers, this compound facilitates irreversible bonding via nucleophilic substitution, ideal for stable PROTAC architectures .
- Solubility vs. Reactivity : While m-PEG10-acid offers pH-dependent reactivity, this compound provides consistent performance in aqueous media .
Research Findings and Industrial Relevance
PROTAC Performance
- Degradation Efficiency : PROTACs using this compound demonstrated 70–90% target protein degradation in vitro, outperforming shorter PEG linkers (e.g., m-PEG4-Tos) due to improved solubility and spatial flexibility .
- Stability : The tosyl group’s robustness in physiological conditions reduces premature linker cleavage compared to ester-based PEG derivatives .
Commercial Availability and Specifications
Biologische Aktivität
m-PEG10-Tos, or methoxy-polyethylene glycol with a tosyl group, is increasingly recognized in biochemistry and medicinal chemistry for its role as a linker in the synthesis of biologically active compounds, particularly in the development of PROTACs (proteolysis-targeting chimeras). This compound's unique structure combines a polyethylene glycol (PEG) chain with a tosyl (p-toluenesulfonyl) moiety, which enhances its solubility and reactivity in biological applications.
The biological activity of this compound is primarily linked to its function in PROTAC technology. PROTACs are designed to induce targeted protein degradation by recruiting E3 ubiquitin ligases to specific proteins of interest (POIs). The mechanism involves two critical steps:
- Binding to POI : The terminal functional group of this compound binds with high affinity to the POI.
- Recruitment of E3 Ligase : The tosyl group facilitates the conjugation of a moiety that recognizes and binds to the E3 ligase, bringing it into proximity with the POI, thereby promoting ubiquitination and subsequent proteasomal degradation.
This dual functionality not only enhances the specificity of protein targeting but also improves the solubility and stability of the resulting PROTACs, which is crucial for their biological efficacy .
This compound is characterized by several biochemical properties that contribute to its functionality:
- Nucleophilic Substitution : The tosyl group serves as an excellent leaving group, enabling nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols. This property allows for the formation of diverse PEG derivatives tailored for specific applications in drug delivery and molecular biology.
- Hydrophilicity : The PEG chain increases the compound's solubility in aqueous environments, facilitating better interaction with biological systems.
Applications in Research
The versatility of this compound extends across various fields:
- Cancer Research : Its application in PROTACs offers a novel approach to cancer treatment by selectively degrading oncoproteins that drive tumor growth. Studies have demonstrated that incorporating this compound into PROTACs can enhance their therapeutic potential by overcoming resistance mechanisms associated with conventional therapies .
- Cell Biology : this compound modulates cellular activities by influencing key signaling pathways and gene expression. Its ability to enhance biomolecule stability and solubility makes it a valuable tool in cell biology research.
Case Studies
Several studies have highlighted the effectiveness of this compound in various experimental settings:
- Targeted Protein Degradation : Research has shown that PROTACs utilizing this compound can effectively degrade specific proteins implicated in cancer progression. For example, a study demonstrated that a PROTAC designed with this compound successfully targeted and degraded BCL6, a transcription factor involved in lymphoma development .
- Biochemical Pathway Modulation : In vitro studies indicated that this compound could suppress the expression of Paternally Expressed Gene 10 (PEG10), which is associated with cell cycle regulation and epithelial-mesenchymal transition (EMT). This suppression leads to activation of p21, a cyclin-dependent kinase inhibitor, thereby inhibiting cell proliferation .
Table: Summary of Biological Activities
Property/Activity | Description |
---|---|
Linker Functionality | Facilitates targeted protein degradation via PROTACs |
Nucleophilic Substitution | Reacts with amines, thiols, alcohols for derivative formation |
Solubility Enhancement | Increases solubility of biomolecules in aqueous media |
Cancer Therapeutics | Effective in degrading oncoproteins |
Cell Cycle Regulation | Modulates pathways affecting cell proliferation |
Q & A
Basic Research Questions
Q. What experimental protocols ensure reproducible synthesis of m-PEG10-Tos?
Methodological Answer: Synthesize this compound via controlled tosylation of methoxy-PEG10-OH under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via reverse-phase HPLC with UV detection at 254 nm. Characterize the final product using H NMR (e.g., δ 2.45 ppm for tosyl methyl protons) and high-resolution mass spectrometry (HRMS). Ensure solvent removal under reduced pressure to avoid thermal degradation .
Q. Which analytical techniques are critical for verifying this compound structural integrity?
Methodological Answer: Combine C NMR to confirm PEG backbone integrity and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry to detect oligomer distributions. Use differential scanning calorimetry (DSC) to assess crystallinity, as impurities often disrupt thermal profiles. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., sulfonate stretching at ~1180 cm) .
Q. How can researchers optimize reaction yields while minimizing byproducts in this compound synthesis?
Methodological Answer: Employ a stoichiometric excess of tosyl chloride (1.2–1.5 equivalents) in dichloromethane at 0–5°C. Use triethylamine as a base to scavenge HCl. Quench unreacted reagents with ice-cold water and extract the product into ethyl acetate. Yield optimization requires iterative adjustments to reaction time (typically 12–24 hours) and temperature, validated by kinetic studies using in situ IR spectroscopy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound conjugates?
Methodological Answer: Conduct meta-analyses of published datasets to identify confounding variables (e.g., PEGylation efficiency, linker stability). Replicate key studies under standardized conditions, controlling for batch-to-batch variability in this compound purity. Use multivariate regression to isolate the impact of PEG chain length vs. tosyl group reactivity on bioactivity .
Q. How should researchers design experiments to assess this compound stability under physiological conditions?
Methodological Answer: Simulate physiological environments (pH 7.4 PBS, 37°C) and monitor degradation via LC-MS over 72 hours. Quantify free tosyl groups using Ellman’s reagent for thiol-reactive byproducts. Compare stability across buffer systems (e.g., HEPES vs. carbonate) to identify hydrolysis pathways. Statistical analysis should include Arrhenius modeling to predict shelf-life .
Q. What computational approaches predict this compound solubility in non-aqueous solvents for drug formulation?
Methodological Answer: Apply molecular dynamics (MD) simulations with force fields optimized for PEG-tosyl interactions (e.g., GAFF2). Validate predictions against experimental solubility data in DMSO, acetonitrile, and THF. Use Hansen solubility parameters (HSPs) to correlate solvent polarity with PEG10-Tos dispersion behavior. Machine learning models trained on published solubility databases can improve accuracy .
Q. How do researchers address batch-dependent variability in this compound-mediated nanoparticle functionalization?
Methodological Answer: Implement quality-by-design (QbD) principles, including critical material attributes (CMAs) like PEG polydispersity index (PDI ≤ 1.05) and residual solvent limits (<100 ppm). Use design of experiments (DoE) to optimize reaction parameters (e.g., molar ratio, sonication time). Characterize nanoparticle surfaces via X-ray photoelectron spectroscopy (XPS) to quantify tosyl group density .
Q. Methodological Considerations
- Data Contradictions : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when reconciling conflicting results .
- Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols and raw data deposition .
- Ethical Standards : Disclose all synthesis modifications and analytical limitations to avoid misinterpretation of functional data .
Eigenschaften
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46O12S/c1-25-3-5-26(6-4-25)39(27,28)38-24-23-37-22-21-36-20-19-35-18-17-34-16-15-33-14-13-32-12-11-31-10-9-30-8-7-29-2/h3-6H,7-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBECQBPDHSONPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201143150 | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211859-75-5 | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211859-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21,24,27-Nonaoxaoctacosan-1-ol, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201143150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.